molecular formula C17H13N5O2S B14110057 N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B14110057
M. Wt: 351.4 g/mol
InChI Key: BALOVEYYKBBHQM-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a pyrazolopyrimidine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the pyrazolopyrimidine core. The key steps include:

    Formation of the Naphthalene Derivative: This involves the functionalization of naphthalene to introduce the necessary substituents.

    Synthesis of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine ring.

    Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyrazolopyrimidine core under specific conditions, often using a thiol reagent to introduce the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the naphthalene or pyrazolopyrimidine rings.

    Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace certain substituents on the rings with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide include other derivatives of naphthalene and pyrazolopyrimidine, such as:

  • N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)ethanamide
  • N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propionamide

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H13N5O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H13N5O2S/c23-14(19-13-7-3-5-10-4-1-2-6-11(10)13)9-25-17-20-15-12(8-18-22-15)16(24)21-17/h1-8H,9H2,(H,19,23)(H2,18,20,21,22,24)

InChI Key

BALOVEYYKBBHQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3

Origin of Product

United States

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